molecular formula C19H20N4O3S B2892502 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 325994-67-0

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No. B2892502
CAS RN: 325994-67-0
M. Wt: 384.45
InChI Key: ZKQBBVFVBVATIT-RGVLZGJSSA-N
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Description

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of 1,2,4-triazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

The potential applications of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol in scientific research are diverse. This compound has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cells. It has also been studied for its antimicrobial properties and has shown potential in the treatment of bacterial and fungal infections. Additionally, this compound has shown neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that this compound acts by inhibiting specific enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of various proteins involved in cell signaling pathways, which play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell proliferation and migration, which are essential for cancer cell growth and metastasis. In bacterial and fungal cells, this compound has been shown to disrupt the cell membrane and inhibit cell growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol in lab experiments are its potential applications in various fields of research, including cancer, microbiology, and neurology. This compound has shown promising results in several studies and has the potential to be developed into a therapeutic agent. However, the limitations of using this compound in lab experiments include its complex synthesis method, low yield, and limited availability. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its use in lab experiments.

Future Directions

The future directions for research on 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol are diverse and include several areas of investigation. One area of research is to optimize the synthesis method of this compound to increase its yield and purity. Another area of research is to study the mechanism of action of this compound in more detail to identify specific targets for its use in therapeutic applications. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several research papers, and it involves the reaction of 4-benzyl-4H-1,2,4-triazole-3-thiol with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product depends on the reaction conditions and the purity of the reagents used.

properties

IUPAC Name

4-benzyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-24-15-9-14(10-16(25-2)17(15)26-3)11-20-18-21-22-19(27)23(18)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,27)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQBBVFVBVATIT-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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